{4-[(4-fluorobenzil)aMMino]-2-nitrofenil}carbaMMato di etile {4-[(4-fluorobenzil)aMMino]-2-nitrofenil}carbaMMato di etile
Brand Name: Vulcanchem
CAS No.: 150812-23-0
VCID: VC0178015
InChI: InChI=1S/C16H16FN3O4/c1-2-24-16(21)19-14-8-7-13(9-15(14)20(22)23)18-10-11-3-5-12(17)6-4-11/h3-9,18H,2,10H2,1H3,(H,19,21)
SMILES: CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)[N+](=O)[O-]
Molecular Formula: C16H16FN3O4
Molecular Weight: 333.31 g/mol

{4-[(4-fluorobenzil)aMMino]-2-nitrofenil}carbaMMato di etile

CAS No.: 150812-23-0

Main Products

VCID: VC0178015

Molecular Formula: C16H16FN3O4

Molecular Weight: 333.31 g/mol

{4-[(4-fluorobenzil)aMMino]-2-nitrofenil}carbaMMato di etile - 150812-23-0

CAS No. 150812-23-0
Product Name {4-[(4-fluorobenzil)aMMino]-2-nitrofenil}carbaMMato di etile
Molecular Formula C16H16FN3O4
Molecular Weight 333.31 g/mol
IUPAC Name ethyl N-[4-[(4-fluorophenyl)methylamino]-2-nitrophenyl]carbamate
Standard InChI InChI=1S/C16H16FN3O4/c1-2-24-16(21)19-14-8-7-13(9-15(14)20(22)23)18-10-11-3-5-12(17)6-4-11/h3-9,18H,2,10H2,1H3,(H,19,21)
Standard InChIKey XFLKJJSOCILUKV-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)[N+](=O)[O-]
Canonical SMILES CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)[N+](=O)[O-]
PubChem Compound 20096581
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator